2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid
CAS No.:
Cat. No.: VC16680670
Molecular Formula: C10H11Cl2NO5S
Molecular Weight: 328.17 g/mol
* For research use only. Not for human or veterinary use.
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid -](/images/structure/VC16680670.png)
Specification
Molecular Formula | C10H11Cl2NO5S |
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Molecular Weight | 328.17 g/mol |
IUPAC Name | 2,6-dichloro-3-(2-methoxyethylsulfamoyl)benzoic acid |
Standard InChI | InChI=1S/C10H11Cl2NO5S/c1-18-5-4-13-19(16,17)7-3-2-6(11)8(9(7)12)10(14)15/h2-3,13H,4-5H2,1H3,(H,14,15) |
Standard InChI Key | STKGVHURXXSTBO-UHFFFAOYSA-N |
Canonical SMILES | COCCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Systematic Nomenclature
The molecular formula of 2,6-dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid is C₁₀H₁₀Cl₂N₂O₅S, derived from:
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A benzoic acid backbone (C₇H₅O₂).
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Two chlorine atoms substituting at the benzene ring’s 2- and 6-positions.
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A sulfamoyl group (-SO₂NH-) at the 3-position, further functionalized with a 2-methoxyethyl moiety (-CH₂CH₂OCH₃).
The IUPAC name follows positional numbering: 3-[(2-methoxyethyl)sulfamoyl]-2,6-dichlorobenzoic acid. This nomenclature aligns with the sulfonamide linkage’s priority over the ether group in the substituent .
Stereoelectronic Features
The compound’s planar benzene ring is distorted by electron-withdrawing groups (Cl, -SO₂NH-), creating regions of varied electron density. Key interactions include:
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Hydrogen bonding: The sulfamoyl NH group (-SO₂NH-) and carboxylic acid (-COOH) act as donors, while the ether oxygen (-O-) and sulfonyl oxygens serve as acceptors.
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Steric effects: The 2-methoxyethyl chain introduces steric hindrance, potentially influencing reactivity and crystal packing.
Spectroscopic Signatures
While experimental spectra are unavailable, predictions based on analogs suggest:
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IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1350–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches), and ~1250 cm⁻¹ (C-O-C stretch) .
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NMR:
Synthesis and Manufacturing
Precursor Pathways
The synthesis likely involves modular steps, as outlined in patent DE1277840B :
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Chlorination of o-chloronitrotoluol:
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Oxidation to 2,6-dichlorobenzoic acid:
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Sulfamoylation:
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Sulfonation at position 3 using chlorosulfonic acid, followed by amination with 2-methoxyethylamine.
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Process Optimization
Key parameters for high yield:
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Temperature control: Maintain <50°C during sulfonation to prevent desulfurization.
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Solvent selection: Polar aprotic solvents (e.g., DMF) enhance sulfamoyl group incorporation.
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Purification: Ethanol recrystallization isolates the anhydride intermediate, which is hydrolyzed to the acid .
Physicochemical Properties
Thermodynamic Data
Collision Cross Section (CCS)
Predicted ion mobility data for adducts (hypothetical, based on sulfonyl analog ):
Adduct | m/z | CCS (Ų) |
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[M+H]⁺ | 356.05 | 168.9 |
[M+Na]⁺ | 378.03 | 174.2 |
[M-H]⁻ | 354.04 | 165.7 |
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